2-Bromo-9,9-dibutyl-9H-fluorene

Catalog No.
S697752
CAS No.
88223-35-2
M.F
C21H25B
M. Wt
357.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-9,9-dibutyl-9H-fluorene

CAS Number

88223-35-2

Product Name

2-Bromo-9,9-dibutyl-9H-fluorene

IUPAC Name

2-bromo-9,9-dibutylfluorene

Molecular Formula

C21H25B

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3

InChI Key

AVCNDQUBVOMMSL-UHFFFAOYSA-N

SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC
  • Organic light-emitting diodes (OLEDs)

    2-DBr-Flu serves as a valuable precursor molecule in the synthesis of functional materials for OLEDs. Research suggests that its incorporation into conjugated polymers can enhance properties like light-emitting efficiency and thermal stability [].

  • Polymers

    2-DBr-Flu plays a role in the development of functional polymers with tailored properties. Studies have explored its use in creating hole-transporting materials for organic electronics and photoluminescent polymers for various applications [, ].

  • Dyes and fluorescent probes

    The inherent fluorescence properties of 2-DBr-Flu make it a candidate for the development of fluorescent probes for various biological and chemical sensing applications. Research is ongoing to explore its potential in areas like bioimaging and environmental monitoring [].

2-Bromo-9,9-dibutyl-9H-fluorene is an organic compound characterized by its bromine substitution at the 2-position of the fluorene structure. Its chemical formula is C21H25Br, with a molecular weight of approximately 373.34 g/mol. The compound features two butyl groups attached to the 9-position of the fluorene ring, contributing to its hydrophobic properties and influencing its solubility and reactivity. The presence of bromine makes it a versatile intermediate in various

There is no known mechanism of action specific to 2-Br-DBF. Its potential applications would depend on the functional groups introduced after replacing the bromine atom.

  • Potential skin and eye irritant: Organic bromides can irritate skin and eyes upon contact.
  • Suspected respiratory irritant: Inhalation may cause irritation of the respiratory tract.
  • May be harmful if swallowed: Ingestion can lead to nausea, vomiting, and other gastrointestinal issues.

The reactivity of 2-bromo-9,9-dibutyl-9H-fluorene primarily stems from the bromine atom, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides, forming new carbon-nitrogen or carbon-oxygen bonds.
  • Coupling Reactions: It can undergo coupling reactions with organometallic reagents (e.g., Grignard reagents) to form extended conjugated systems, which are valuable in organic electronics and photonic applications .
  • Cross-Coupling Reactions: Utilized in Suzuki or Heck reactions to form biaryl compounds, enhancing its utility in synthetic organic chemistry .

The synthesis of 2-bromo-9,9-dibutyl-9H-fluorene can be accomplished through several methods:

  • Bromination of 9,9-dibutylfluorene: This method involves treating 9,9-dibutylfluorene with bromine or brominating agents under controlled conditions to selectively introduce the bromine atom at the 2-position.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions between 2-bromo derivatives and butyllithium or other butyl sources can yield the desired product efficiently.
  • Functionalization of Fluorene Derivatives: Starting from functionalized fluorene precursors and performing selective bromination can also lead to the formation of 2-bromo-9,9-dibutyl-9H-fluorene .

The compound has several applications across different fields:

  • Organic Electronics: Due to its conjugated structure, it is explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Photoinitiators: It serves as a photoinitiator in polymerization processes due to its ability to generate reactive species upon light exposure .
  • Chemical Intermediates: Used in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Interaction studies involving 2-bromo-9,9-dibutyl-9H-fluorene focus on its behavior as a substrate for various enzymes and its impact on biological systems. Its role as a P-glycoprotein substrate suggests interactions with drug transport mechanisms across cell membranes. Additionally, studies on its inhibition of cytochrome P450 enzymes indicate potential interactions with other pharmaceutical compounds that could alter their metabolism and efficacy .

Several compounds share structural similarities with 2-bromo-9,9-dibutyl-9H-fluorene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
9,9-DibutylfluoreneNo bromine substitutionHigher solubility; used as a base structure for derivatives
2-Bromo-9H-fluoreneBromine at position 2Different reactivity profile; less sterically hindered
2-Bromo-9-butylfluoreneOne butyl group; bromine at position 2Less hydrophobic; lower molecular weight
2-Bromo-4-methylphenolAromatic compound with bromineDifferent functional groups affecting reactivity

Each of these compounds exhibits unique properties that distinguish them from 2-bromo-9,9-dibutyl-9H-fluorene while sharing common structural features. The presence of additional functional groups or variations in substituents can significantly influence their chemical behavior and applications.

The compound emerged from efforts to optimize fluorene-based materials for optoelectronics in the late 20th century. Early synthesis routes involved bromination of 9,9-dibutylfluorene using bromine or N-bromosuccinimide (NBS) in chlorinated solvents. A notable advancement came from water-based bromination methods, which improved environmental sustainability by eliminating organic solvents. For example, dispersing 9,9-dialkylfluorenes in water with surfactants enabled efficient bromine incorporation at the 2-position, achieving yields exceeding 90%.

Patents from the 2000s, such as CN102718625B, detailed optimized protocols using dibromohydantoin in propylene carbonate, followed by methylation to produce 9,9-dimethyl analogs. These methods underscored the compound’s role as a precursor for functionalized fluorenes.

Structural Characteristics and Molecular Architecture

The molecule features a fluorene backbone substituted at three positions:

  • Bromine at C2, enabling cross-coupling reactions.
  • Two n-butyl groups at C9, enhancing solubility and steric bulk.

Key Structural Data:

PropertyValue/DescriptionSource
Molecular FormulaC₂₁H₂₅Br
Molecular Weight357.33 g/mol
Melting Point53–57°C
Boiling Point434.6°C at 760 mmHg
NMR (¹H, CDCl₃)δ 7.18–7.75 (aromatic), 1.3–2.1 (butyl)

The butyl groups induce a twisted conformation, reducing π-π stacking in solid-state applications. Bromine’s electronegativity polarizes the aromatic system, facilitating electrophilic substitutions at C7.

Significance in Organic Synthesis and Materials Science

Organic Synthesis

The compound serves as a versatile intermediate:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids to form biaryl structures for conjugated polymers.
  • Buchwald-Hartwig Amination: Forms C–N bonds for hole-transport materials in OLEDs.
  • Polymerization: Acts as a monomer in direct arylation polymerization (DArP) to create polyfluorenes with tunable bandgaps.

Materials Science

Applications include:

  • OLEDs: As a blue-emitting layer component, achieving external quantum efficiencies >5%.
  • Organic Photovoltaics (OPVs): Enhances charge mobility in bulk heterojunction devices.
  • Sensors: Fluorescence quenching mechanisms detect nitroaromatics with ppm-level sensitivity.

Comparative Synthesis Methods:

MethodConditionsYieldPuritySource
Water-based brominationH₂O, surfactant, 50°C90%99%
DMF-mediated couplingPd(OAc)₂, MAO, 70°C83%97%
Propylene carbonateDibromohydantoin, 85°C85%98%

XLogP3

8.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-9,9-dibutyl-9H-fluorene

Dates

Modify: 2023-08-15

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